molecular formula C31H26N4O B5207752 2,3-diphenyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline

2,3-diphenyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline

Cat. No. B5207752
M. Wt: 470.6 g/mol
InChI Key: NFEGJHURJAMTSA-UHFFFAOYSA-N
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Description

2,3-diphenyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline is a chemical compound that has been studied for its potential applications in scientific research. This compound has been the subject of numerous studies due to its unique properties and potential uses.

Mechanism of Action

The mechanism of action of 2,3-diphenyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in disease processes. This makes it a promising candidate for the development of new drugs that target specific disease pathways.
Biochemical and Physiological Effects:
Studies have shown that 2,3-diphenyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as the ability to inhibit cell growth and induce apoptosis (cell death) in cancer cells. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3-diphenyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline in lab experiments is its high degree of purity and stability. This makes it easy to work with and ensures that the results of experiments are reliable. However, one limitation is that the compound is relatively expensive and may not be readily available in large quantities.

Future Directions

There are many potential future directions for research involving 2,3-diphenyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline. Some possible areas of interest include:
1. Further studies on the compound's mechanism of action and how it can be used to target specific disease pathways.
2. Development of new drugs based on the compound's structure and properties.
3. Studies on the compound's potential use in the treatment of neurological disorders.
4. Exploration of the compound's potential as an anti-cancer agent, including studies on its efficacy and safety in animal models.
5. Investigation of the compound's potential as an anti-inflammatory agent and its effects on the immune system.
Conclusion:
2,3-diphenyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline is a unique and promising compound that has the potential to be used in a variety of scientific research applications. Its high degree of purity and stability make it ideal for use in lab experiments, and its unique properties make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the compound's mechanisms of action and potential uses, but the future looks bright for this promising chemical compound.

Synthesis Methods

The synthesis of 2,3-diphenyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline involves the reaction of 2,3-diphenylquinoxaline with 4-phenylpiperazine in the presence of a carbonylating agent. The resulting compound has been shown to have a high degree of purity and stability, making it ideal for use in scientific research.

Scientific Research Applications

2,3-diphenyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the development of new drugs for the treatment of various diseases. The compound has been shown to have potential as an anti-cancer agent, as well as a treatment for neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

(2,3-diphenylquinoxalin-6-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N4O/c36-31(35-20-18-34(19-21-35)26-14-8-3-9-15-26)25-16-17-27-28(22-25)33-30(24-12-6-2-7-13-24)29(32-27)23-10-4-1-5-11-23/h1-17,22H,18-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEGJHURJAMTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Diphenylquinoxalin-6-yl)(4-phenylpiperazin-1-yl)methanone

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